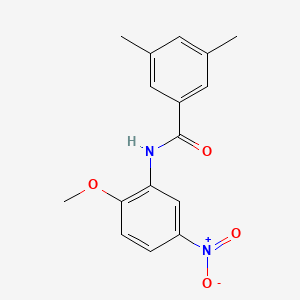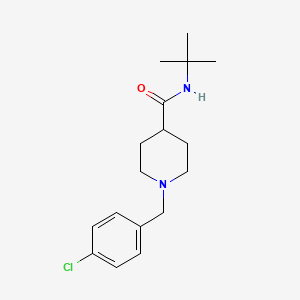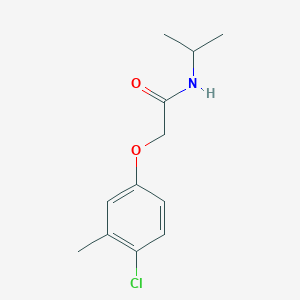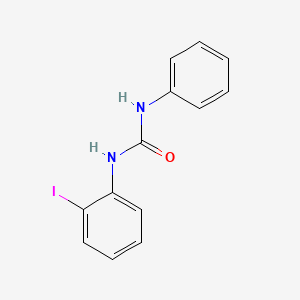
N-(2-methoxy-5-nitrophenyl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-nitrophenyl)-3,5-dimethylbenzamide, commonly known as MNBD, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family of compounds and is commonly used as a fluorescent probe in biological and biochemical studies.
Wissenschaftliche Forschungsanwendungen
MNBD has been widely used as a fluorescent probe in biological and biochemical studies. It is commonly used to study the binding of small molecules to proteins and nucleic acids. MNBD has been used to study the binding of DNA to various proteins, including transcription factors and enzymes. It has also been used to study the binding of small molecules to proteins, such as the binding of ligands to G protein-coupled receptors.
Wirkmechanismus
MNBD works by binding to specific molecules in biological systems and undergoing a conformational change that results in fluorescence. The mechanism of action of MNBD is based on the principle of fluorescence resonance energy transfer (FRET). FRET occurs when a donor fluorophore, such as MNBD, transfers energy to an acceptor fluorophore, resulting in fluorescence.
Biochemical and Physiological Effects:
MNBD has been shown to have minimal biochemical and physiological effects on biological systems. It is relatively non-toxic and does not interfere with biological processes. MNBD has been used in a wide range of biological and biochemical studies and has been shown to be a reliable fluorescent probe.
Vorteile Und Einschränkungen Für Laborexperimente
MNBD has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can be used to study a wide range of biological and biochemical processes. MNBD is also relatively non-toxic and does not interfere with biological processes. However, MNBD has some limitations for lab experiments. It has a relatively short excitation wavelength, which can limit its use in certain applications. MNBD can also be sensitive to pH changes, which can affect its fluorescence properties.
Zukünftige Richtungen
There are several future directions for the use of MNBD in scientific research. One potential application is in the study of protein-protein interactions. MNBD could be used as a fluorescent probe to study the binding of proteins to each other. Another potential application is in the study of RNA-protein interactions. MNBD could be used to study the binding of RNA to various proteins. Finally, MNBD could be used in the development of new drugs that target specific proteins or nucleic acids. Overall, MNBD has the potential to be a valuable tool in a wide range of biological and biochemical studies.
Synthesemethoden
MNBD can be synthesized using a multi-step process that involves the reaction of 2-methoxy-5-nitroaniline with 3,5-dimethylbenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure MNBD. The synthesis of MNBD is relatively straightforward, and the compound can be obtained in good yields.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-10-6-11(2)8-12(7-10)16(19)17-14-9-13(18(20)21)4-5-15(14)22-3/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCOWFGSUZBRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-furyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5757312.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-pyrazinecarboxamide](/img/structure/B5757319.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5757321.png)

![5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5757330.png)
![4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5757345.png)
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)


![3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5757386.png)

![benzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5757405.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5757409.png)

